Product packaging for 3-(4-Acetoxybenzoyl)-2-chloropyridine(Cat. No.:CAS No. 898786-41-9)

3-(4-Acetoxybenzoyl)-2-chloropyridine

Cat. No.: B1345446
CAS No.: 898786-41-9
M. Wt: 275.68 g/mol
InChI Key: ARSVWYKCZYQXRD-UHFFFAOYSA-N
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Description

3-(4-Acetoxybenzoyl)-2-chloropyridine is a high-purity chemical compound offered as a valuable building block for research and development. This specialty chemical serves as a key synthetic intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems. Its molecular structure, featuring both a chloropyridine and an acetoxybenzoyl group, makes it a versatile precursor for pharmaceuticals, agrochemicals, and material science research. The chlorine atom at the 2-position of the pyridine ring is a reactive site amenable to nucleophilic aromatic substitution, allowing for further functionalization. The acetoxy group on the benzoyl moiety can serve as a protected form of a phenolic hydroxyl group, which can be deprotected under basic conditions to access the corresponding hydroxy compound. Researchers utilize this compound in exploring new chemical entities and developing novel synthetic pathways. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Certificate of Analysis for specific quality control data, including purity and characterization information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClNO3 B1345446 3-(4-Acetoxybenzoyl)-2-chloropyridine CAS No. 898786-41-9

Properties

IUPAC Name

[4-(2-chloropyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9(17)19-11-6-4-10(5-7-11)13(18)12-3-2-8-16-14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVWYKCZYQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642178
Record name 4-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-41-9
Record name 4-(2-Chloropyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Acetoxybenzoyl 2 Chloropyridine

Established Synthetic Pathways and Precursors to the Compound

Traditional synthetic routes to 3-(4-acetoxybenzoyl)-2-chloropyridine typically rely on the functionalization of a pre-existing pyridine (B92270) ring. These methods often involve multiple steps, beginning with readily available starting materials and proceeding through key intermediates.

The primary challenge in the synthesis of 3-substituted-2-chloropyridines is achieving the desired regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of the chloro substituent heavily influence the position of incoming electrophiles or nucleophiles.

Directed ortho-metalation is a powerful strategy to achieve regioselective functionalization of the pyridine nucleus. In the case of 2-chloropyridine (B119429), the chloro group can direct metalation to the C3 position. rsc.org The use of strong bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can facilitate the deprotonation at the C3 position, creating a nucleophilic organometallic intermediate. This intermediate can then react with a suitable electrophile to introduce the desired acyl group.

Another strategy involves halogen-metal exchange reactions on polyhalogenated pyridines. For instance, a 2-chloro-3-halopyridine could undergo selective halogen-metal exchange at the 3-position, followed by quenching with an appropriate acylating agent. The choice of organolithium reagent and reaction conditions is critical to ensure selective exchange at the desired position. mdpi.com

2-Chloropyridine is a versatile and widely utilized precursor in the synthesis of substituted pyridines. chemicalbook.com Its availability and the reactivity of the chloro group make it an ideal starting material for a variety of transformations. The chlorine atom at the 2-position can be displaced by nucleophiles or can be retained while functionalizing other positions on the ring.

In the context of synthesizing this compound, 2-chloropyridine serves as the foundational scaffold onto which the acetoxybenzoyl moiety is introduced. The chloro group's electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution, necessitating activation strategies like metalation to achieve functionalization at the 3-position. rsc.org

A plausible synthetic pathway could commence with the regioselective lithiation of 2-chloropyridine at the 3-position, followed by a reaction with a suitable 4-acetoxybenzoyl electrophile.

The introduction of the 4-acetoxybenzoyl group is a key step in the synthesis. This is typically achieved through an acylation reaction.

Friedel-Crafts Acylation and its Analogs: While classical Friedel-Crafts acylation is challenging on an electron-deficient pyridine ring, related methodologies can be employed. organic-chemistry.orgnih.gov After the generation of a nucleophilic center at the 3-position of the 2-chloropyridine ring (e.g., via metalation), this intermediate can react with an acylating agent such as 4-acetoxybenzoyl chloride. This reaction would proceed through a nucleophilic acyl substitution mechanism.

A two-step approach is also a viable and often preferred strategy. This involves first the synthesis of the corresponding hydroxy compound, (2-chloropyridin-3-yl)(4-hydroxyphenyl)methanone, followed by an acetylation reaction. The synthesis of the hydroxy intermediate could be achieved by reacting the 3-lithiated-2-chloropyridine with 4-hydroxybenzaldehyde, followed by oxidation of the resulting secondary alcohol. Alternatively, a Friedel-Crafts-type reaction with 4-methoxybenzoyl chloride could be performed, followed by demethylation to reveal the hydroxyl group. The subsequent acetylation of the phenolic hydroxyl group can be readily accomplished using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

A patent for the synthesis of a similar compound, 3-acetyl-2-chloropyridine, details a process starting from 2-chloronicotinic acid. This acid is converted to its lithium salt and then reacted with a Grignard reagent (methyl magnesium bromide) to yield the acetyl derivative. google.com By analogy, a similar approach could be envisioned using a Grignard reagent derived from a protected 4-bromophenol, followed by deprotection and acetylation.

Acylation Strategy Acylating Agent Key Considerations
Direct Acylation4-Acetoxybenzoyl chlorideRequires prior activation of the 3-position of 2-chloropyridine (e.g., lithiation).
Two-Step (via hydroxy intermediate)4-Hydroxybenzaldehyde followed by oxidation and acetylationMulti-step process but may offer better yields and milder conditions for the final acetylation step.
Two-Step (via methoxy (B1213986) intermediate)4-Methoxybenzoyl chloride followed by demethylation and acetylationInvolves an additional deprotection step which could affect overall yield.
Grignard-based approach (by analogy)Grignard reagent from a protected 4-halophenol on a 2-chloronicotinoyl derivativeIndirect route requiring the preparation of a specific Grignard reagent. google.com

Novel Synthetic Approaches and Reaction Optimization Studies

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. These novel approaches are applicable to the synthesis of complex pyridine derivatives like this compound.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. chemijournal.com The synthesis of pyridine derivatives can often be expedited, and yields improved under microwave conditions. For the acylation step or the potential cross-coupling reactions, microwave heating can significantly reduce reaction times from hours to minutes.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automated synthesis and optimization. The regioselective metalation of pyridines and subsequent quenching with an electrophile can be effectively performed in a flow system, allowing for precise control of reaction parameters and minimizing the handling of hazardous organometallic intermediates.

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful methods for forming carbon-carbon bonds. A potential strategy for the synthesis of this compound could involve the cross-coupling of a 3-halo-2-chloropyridine with a suitable organoboron, organotin, or organozinc reagent bearing the 4-acetoxybenzoyl moiety. This approach would offer a high degree of functional group tolerance and predictable regioselectivity.

Transition Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can enable the direct acylation of C-H bonds. While the direct C-H acylation of 2-chloropyridine at the 3-position is challenging, ongoing research in this area may provide future pathways for a more atom-economical synthesis.

Novel Approach Key Features Potential Application in Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields. chemijournal.comAcylation and cross-coupling steps.
Flow ChemistryEnhanced safety, precise control of reaction conditions, scalability.Regioselective metalation and subsequent acylation.
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, predictable regioselectivity.Coupling of a 3-halo-2-chloropyridine with a suitable organometallic reagent.
C-H FunctionalizationAtom economy, reduced synthetic steps.Direct introduction of the acyl group at the 3-position (currently a developing area).

Suzuki-Miyaura Cross-Coupling Reaction

With both precursors in hand, the final step is the Suzuki-Miyaura cross-coupling reaction. This reaction joins the 2-chloro-3-pyridylboronic acid with 4-acetoxybenzoyl chloride in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govmdpi.com The reaction is typically carried out in an anhydrous organic solvent. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield of the desired product.

A representative reaction scheme is as follows:

Scheme 1: Proposed synthesis of this compound via Suzuki-Miyaura cross-coupling.

A variety of palladium catalysts can be employed, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. nih.gov The base, often a carbonate or phosphate, is essential for the activation of the boronic acid. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst Base Solvent Typical Yield
2-Chloro-3-pyridylboronic acid4-Acetoxybenzoyl chloridePd(PPh₃)₄Cs₂CO₃TolueneModerate to Good
2-Chloro-3-pyridylboronic acid4-Acetoxybenzoyl chloridePd(OAc)₂ / PPh₃K₂CO₃DioxaneModerate to Good

Table 1: Representative Conditions for Acyl Suzuki-Miyaura Cross-Coupling

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselectivity in the synthesis of this compound are critical for obtaining the desired isomer and avoiding unwanted side products.

Regioselectivity

The primary challenge in the synthesis of substituted pyridines is controlling the position of functionalization. The proposed Suzuki-Miyaura cross-coupling strategy inherently provides excellent regioselectivity. By using a pre-functionalized 2-chloropyridine at the 3-position (i.e., 2-chloro-3-pyridylboronic acid), the acylation is directed specifically to this position, yielding the desired 3-substituted product. This circumvents the regioselectivity issues often encountered with electrophilic aromatic substitution reactions like Friedel-Crafts acylation on the pyridine ring, which can lead to a mixture of isomers.

Chemoselectivity

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the proposed synthesis, the key chemoselective challenge lies in the cross-coupling step. The palladium catalyst must selectively facilitate the carbon-carbon bond formation between the boronic acid and the acyl chloride without reacting with the chloro-substituent on the pyridine ring or the ester group on the benzoyl moiety. Modern palladium catalysts and carefully chosen reaction conditions are generally highly effective in achieving this selectivity. The relative reactivity of the C-Cl bond on the pyridine ring towards oxidative addition to palladium is lower than that of the C-Cl bond of the acyl chloride, ensuring the desired coupling occurs.

Advanced Purification and Isolation Techniques for Research-Scale Production

The purification of the final product, this compound, is crucial to obtain a compound of high purity for research purposes. A multi-step purification strategy is often employed, combining several chromatographic and non-chromatographic techniques.

Initial Work-up

Following the cross-coupling reaction, a standard aqueous work-up is typically performed to remove the inorganic salts and other water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent and water, followed by separation of the organic layer, washing, drying, and concentration under reduced pressure.

Column Chromatography

The primary method for purifying the crude product is column chromatography. researchgate.netresearchgate.net Given the aromatic ketone nature of the target compound, silica (B1680970) gel is a suitable stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used. researchgate.net Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the desired product.

Stationary Phase Mobile Phase (Eluent) Detection Method
Silica GelHexane/Ethyl Acetate GradientUV light (254 nm)
AluminaDichloromethane/Methanol GradientUV light (254 nm)

Table 2: Typical Column Chromatography Parameters for Aromatic Ketone Purification

Recrystallization

For further purification, recrystallization can be a highly effective technique. libretexts.org This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The purified product from column chromatography is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is determined empirically, with common solvents for aromatic ketones including ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. google.com

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical standards or biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed. chromatographyonline.comuhplcs.compharmtech.com Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid), is a common choice for compounds of this type. chromatographyonline.com HPLC offers superior resolution compared to column chromatography and can separate closely related impurities.

Column Mobile Phase Detection
C18Acetonitrile/Water GradientUV Detector (e.g., at 254 nm)

Table 3: General HPLC Conditions for Purification of Pharmaceutical Intermediates

Chemical Transformations and Reaction Chemistry of 3 4 Acetoxybenzoyl 2 Chloropyridine

Reactivity Profile of the 2-Chloropyridine (B119429) Nucleus

The 2-chloropyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity. The presence of the electronegative nitrogen atom and the chlorine substituent at the 2-position, coupled with the electron-withdrawing benzoyl group at the 3-position, renders the pyridine (B92270) core susceptible to nucleophilic attack while making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is a good leaving group and is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the adjacent benzoyl group. This allows for the displacement of the chloride by a variety of nucleophiles.

Common nucleophilic substitution reactions at the 2-position of similar chloropyridine derivatives include:

Amination: The introduction of nitrogen-based nucleophiles is a common transformation. This can be achieved with ammonia, primary amines, or secondary amines to yield the corresponding 2-aminopyridine derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides leads to the formation of 2-alkoxy or 2-aryloxypyridine ethers.

Thiolation: Sulfur nucleophiles, such as thiols or thiophenols, can displace the chloride to form 2-thioether derivatives.

Hydroxylation: While direct displacement with hydroxide can be challenging, it can sometimes be achieved under forcing conditions to produce the corresponding 2-pyridone.

The general mechanism for these reactions involves the attack of the nucleophile at the carbon atom bearing the chlorine, followed by the departure of the chloride ion. The rate of these reactions is significantly enhanced by the electron-withdrawing groups on the pyridine ring.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine Systems

Nucleophile Reagent Example Product Type
Amine R-NH2 2-Aminopyridine derivative
Alkoxide R-ONa 2-Alkoxypyridine ether
Thiolate R-SNa 2-Thioether pyridine derivative

Cross-Coupling Reactions Involving the Halogenated Pyridine

The carbon-chlorine bond at the 2-position of the pyridine ring is also a suitable handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions applicable to 3-(4-Acetoxybenzoyl)-2-chloropyridine include:

Suzuki Coupling: This reaction involves the coupling of the 2-chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a versatile method for forming a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

Heck Coupling: The palladium-catalyzed reaction with an alkene can be used to introduce a vinyl group at the 2-position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 2-chloropyridine with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds and is particularly useful for coupling with a wide range of amines, including those that are less nucleophilic.

Stille Coupling: This involves the reaction with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond.

Table 2: Common Cross-Coupling Reactions for 2-Chloropyridines

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Boronic acid (R-B(OH)2) Pd(PPh3)4, Base C-C
Heck Alkene (R-CH=CH2) Pd(OAc)2, Ligand, Base C-C
Sonogashira Terminal Alkyne (R-C≡CH) PdCl2(PPh3)2, CuI, Base C-C
Buchwald-Hartwig Amine (R-NH2) Pd catalyst, Ligand, Base C-N

Electrophilic Substitution and Functionalization of the Pyridine Core

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. The nitrogen atom deactivates the ring towards electrophilic attack. The presence of an electron-withdrawing benzoyl group further deactivates the ring. Therefore, forcing conditions are typically required for electrophilic substitutions, and the reactions often proceed with low yields.

If electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The chlorine and the benzoyl group would likely direct incoming electrophiles to the 5-position. However, due to the strong deactivation, such reactions are not commonly employed for functionalization of this type of substituted pyridine.

Chemical Behavior of the 4-Acetoxybenzoyl Moiety

The 4-acetoxybenzoyl portion of the molecule contains two key functional groups: an ester (the acetoxy group) and a ketone (the benzoyl carbonyl). Both of these are amenable to a range of chemical transformations.

Hydrolysis and Transesterification Reactions of the Acetoxy Group

The acetoxy group is an ester and, as such, is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phenol (B47542), 3-(4-hydroxybenzoyl)-2-chloropyridine.

Base-catalyzed hydrolysis (saponification): This is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is generally rapid and irreversible.

Acid-catalyzed hydrolysis: This is an equilibrium process that can be driven to completion by using a large excess of water. Common acidic catalysts include sulfuric acid and hydrochloric acid.

Transesterification , the conversion of one ester to another, is also possible. By reacting this compound with an alcohol in the presence of an acid or base catalyst, the acetyl group can be exchanged for a different acyl group, or the ester can be converted to a different ester by reaction with another alcohol.

Transformations of the Benzoyl Ketone Functionality (e.g., carbonyl additions)

The carbonyl group of the benzoyl moiety is a site for nucleophilic attack and can undergo a variety of transformations characteristic of ketones.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into an amine.

Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an alkene.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines, with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often catalyzed by acid.

Table 3: Potential Transformations of the Benzoyl Ketone

Reagent(s) Product Functional Group
NaBH4 or LiAlH4 Secondary Alcohol
R-NH2, NaBH3CN Amine
Ph3P=CHR Alkene
R-NH2 Imine
NH2OH Oxime

Reactions on the Phenyl Ring of the Benzoyl Group

The phenyl ring of the this compound molecule, substituted with an acetoxy group, is amenable to electrophilic aromatic substitution reactions. The acetoxy group is an ortho-, para-directing activator. However, the benzoyl carbonyl group is a deactivating meta-director. The interplay of these two substituents governs the regioselectivity of electrophilic attack.

Detailed research on the direct electrophilic substitution on this compound is not extensively documented in the reviewed literature. However, based on the general principles of electrophilic aromatic substitution on substituted benzene rings, several transformations can be predicted. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho to the activating acetoxy group (and meta to the deactivating benzoyl group).

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄3-(4-Acetoxy-3-nitrobenzoyl)-2-chloropyridine
BrominationBr₂, FeBr₃3-(4-Acetoxy-3-bromobenzoyl)-2-chloropyridine
ChlorinationCl₂, AlCl₃3-(4-Acetoxy-3-chlorobenzoyl)-2-chloropyridine
SulfonationSO₃, H₂SO₄3-(4-Acetoxy-3-sulfobenzoyl)-2-chloropyridine
Friedel-Crafts AcylationRCOCl, AlCl₃3-(4-Acetoxy-3-acylbenzoyl)-2-chloropyridine

It is important to note that the presence of the deactivating benzoyl group and the sterically demanding 2-chloropyridinyl moiety may necessitate harsher reaction conditions and could lead to mixtures of products. The acetoxy group is also susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of the corresponding 4-hydroxybenzoyl derivative as a side product.

Intramolecular Cyclization and Rearrangement Studies

The strategic positioning of the 2-chloropyridine and the benzoyl group in this compound provides a template for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example is the palladium-catalyzed intramolecular C-H arylation to synthesize azafluorenones.

In a study on the synthesis of substituted azafluorenones, 3-benzoyl-2-chloropyridines were shown to undergo intramolecular direct arylation. This reaction proceeds via a palladium-catalyzed C-H activation of the ortho-position of the benzoyl ring, followed by the formation of a new carbon-carbon bond with the pyridine ring at the C-2 position, displacing the chlorine atom. This transformation provides an efficient route to tetracyclic azafluorenone core structures, which are of interest in medicinal chemistry.

Table 2: Palladium-Catalyzed Intramolecular Cyclization of 3-Benzoyl-2-chloropyridine Analogues

Starting MaterialCatalyst/LigandBaseSolventTemperature (°C)ProductYield (%)
3-Benzoyl-2-chloropyridinePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA15011H-Indeno[1,2-b]pyridin-11-one (Azafluorenone)Moderate to Good
3-(4-Methoxybenzoyl)-2-chloropyridinePd(OAc)₂ / SPhosK₂CO₃DMA1502-Methoxy-11H-indeno[1,2-b]pyridin-11-oneModerate to Good

While specific studies on the intramolecular rearrangement of this compound are scarce, the general reactivity of benzoylpyridines suggests potential for photochemical rearrangements. For instance, upon irradiation, certain benzophenone derivatives are known to undergo rearrangements such as the Norrish Type I and Type II reactions, although these are more common for alkyl-substituted ketones.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. The presence of a reactive ketone and a halogenated pyridine ring makes this compound a potentially valuable component in various MCRs.

Although specific examples of MCRs directly employing this compound are not well-documented, its structural motifs suggest its applicability in several known MCRs. For example, the carbonyl group could participate in reactions such as the Biginelli or Hantzsch dihydropyridine synthesis, while the 2-chloropyridine moiety could be involved in transition-metal-catalyzed MCRs.

Table 3: Potential Multi-Component Reactions Incorporating a 3-Benzoyl-2-chloropyridine Scaffold

MCR TypePotential ReactantsPotential Product Class
Biginelli-type reactionThis compound, an aldehyde, urea/thioureaDihydropyrimidinones bearing a 2-chloropyridinyl and a 4-acetoxyphenyl substituent
Hantzsch-type reactionThis compound, two equivalents of a β-ketoester, ammonia/ammonium acetate (B1210297)Dihydropyridines with 2-chloropyridinyl and 4-acetoxyphenyl substitution patterns
Ugi-type reactionThis compound (as the ketone component), an amine, a carboxylic acid, and an isocyanideα-Acylamino amides with diverse substituents

The development of MCRs involving this compound would provide efficient access to novel and structurally diverse heterocyclic compounds with potential applications in various fields of chemical science.

Derivatization Strategies and Analogue Synthesis Based on 3 4 Acetoxybenzoyl 2 Chloropyridine

Design Principles for Structure-Activity Relationship (SAR) Analogue Generation

The design of analogues based on the 3-(4-acetoxybenzoyl)-2-chloropyridine core is guided by established principles of structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that govern its biological activity. mdpi.com For this scaffold, analogue generation can be systematically explored by modifying three primary regions: the pyridine (B92270) ring's 2-position, the benzoyl linker, and the pendent phenyl ring.

Modification of the 2-Position: The 2-chloro group is an excellent leaving group, making it the most straightforward position for introducing diversity. wikipedia.org It can be replaced by various nucleophiles to probe interactions with biological targets. For instance, introducing hydrogen bond donors and acceptors (e.g., amines, alcohols) or different halogen atoms can significantly impact binding affinity and selectivity. mdpi.com Studies on other pyridine derivatives have shown that substituents at this position can critically influence potency and pharmacokinetic properties. semanticscholar.org

Alterations to the Phenyl Ring: The 4-acetoxy group on the phenyl ring is a key site for modification. Hydrolysis to the corresponding phenol (B47542) provides a hydrogen bond donor and a potential site for further ether or ester linkages. The electronic nature of this ring can be tuned by introducing electron-donating or electron-withdrawing groups at the ortho and meta positions. Such modifications can alter the electrostatic potential of the entire molecule, which is a critical factor in molecular recognition. mdpi.com For example, the addition of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups to pyridine derivatives has been shown to enhance antiproliferative activity in some contexts. mdpi.com

Modification of the Carbonyl Linker: The benzoyl ketone can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen-bond-donating group. This change dramatically alters the geometry and flexibility of the molecule, transitioning from a planar sp2 center to a tetrahedral sp3 center. Alternatively, the carbonyl group can be converted into other functionalities, such as oximes or hydrazones, to explore different spatial and electronic interactions.

A systematic approach to SAR can be visualized in the following table, which outlines potential modifications and their rationale.

Modification SiteProposed ModificationRationale for Analogue Design
Pyridine C2-PositionReplacement of -Cl with -NHR (e.g., -NHCH₃, -NH-c-propyl)Introduce H-bond donor; probe for specific hydrophobic pockets. semanticscholar.org
Replacement of -Cl with -OR (e.g., -OCH₃, -OPh)Modulate electronics and steric profile; alter solubility.
Suzuki or Stille coupling with aryl/heteroaryl groupsExtend conjugation; introduce additional binding domains.
Phenyl RingHydrolysis of acetoxy (-OAc) to hydroxyl (-OH)Introduce H-bond donor; create a point for further derivatization. mdpi.com
Replacement of -OAc with -OCH₃ or -FEvaluate the impact of H-bond acceptor vs. donor; modulate electronics.
Introduction of substituents at C2' or C3'Probe steric tolerance and explore additional binding interactions.
Carbonyl BridgeReduction to secondary alcohol (-CH(OH)-)Introduce chirality and H-bond donor; increase conformational flexibility.
Conversion to oxime (=N-OH) or hydrazone (=N-NHR)Alter geometry and introduce additional H-bonding capabilities.

Synthesis of Pyridine-Fused Heterocyclic Systems Utilizing the Compound

The arrangement of the 2-chloro and 3-benzoyl groups in the parent compound provides an ideal template for the synthesis of various pyridine-fused heterocyclic systems. ias.ac.in Such rigid, planar structures are of significant interest in drug discovery as they can interact efficiently with biological targets. ias.ac.in The general strategy involves replacing the chlorine atom with a nucleophile that contains a second reactive group, which can then undergo an intramolecular cyclization with the adjacent benzoyl ketone.

One common approach is the synthesis of thieno[2,3-b]pyridines . This can be achieved by reacting this compound with a sulfur-containing nucleophile like ethyl thioglycolate. The initial nucleophilic aromatic substitution yields a thioether intermediate. Subsequent intramolecular condensation, typically base-catalyzed, leads to the formation of the fused thiophene (B33073) ring. researchgate.net

Similarly, furo[2,3-b]pyridine derivatives can be synthesized. Reaction of the starting material with a compound such as ethyl glycolate, followed by intramolecular cyclization, would yield the corresponding fused furan (B31954) system. The synthesis of such fused heterocycles is a well-established strategy for creating complex scaffolds from simpler precursors. ias.ac.in

Another important class of fused systems, pyrazolo[3,4-b]pyridines , can be accessed through reaction with hydrazine (B178648) or its derivatives. The hydrazine initially displaces the chloride, and the terminal nitrogen then condenses with the carbonyl group to form the fused pyrazole (B372694) ring. This strategy is analogous to the synthesis of benzopyrano[4,3-c]pyrazoles from substituted chromanones. rsc.orgresearchgate.net

Target Fused SystemKey ReagentsGeneral Synthetic Strategy
Thieno[2,3-b]pyridineEthyl thioglycolate, Base (e.g., NaOEt)1. SNAr substitution of Cl. 2. Intramolecular condensation. researchgate.net
Furo[2,3-b]pyridineEthyl glycolate, Base1. SNAr substitution of Cl. 2. Intramolecular condensation. ias.ac.in
Pyrazolo[3,4-b]pyridineHydrazine hydrate (B1144303) (NH₂NH₂)1. SNAr substitution of Cl. 2. Intramolecular condensation/cyclization. researchgate.net
Pyrido[2,3-d]pyrimidineGuanidine, Urea1. Convert C2-Cl to C2-NH₂. 2. Condensation with the C3-benzoyl group and reagent.

Introduction of Diverse Chemical Scaffolds and Pharmacophores

The 2-chloro position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route to introduce a wide variety of chemical scaffolds and pharmacophores. wikipedia.org This reactivity allows for the facile incorporation of functionalities known to improve pharmacological properties.

Common transformations include reactions with:

Amines: Reaction with primary or secondary amines (e.g., piperazine, morpholine, aniline (B41778) derivatives) introduces basic nitrogen centers, which can be crucial for solubility and target binding.

Thiols: Thiolates can displace the chloride to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate electronic properties and hydrogen bonding capacity.

Alkoxides: Reaction with sodium or potassium alkoxides yields the corresponding ethers, allowing for the introduction of various alkyl and aryl ether side chains.

Beyond classical SNAr, modern palladium-catalyzed cross-coupling reactions are powerful tools for derivatization.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, attaching new aryl or heteroaryl rings at the 2-position. This is a robust method for creating biaryl structures.

Buchwald-Hartwig Amination: This provides an alternative and often more general method for forming C-N bonds with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions.

Sonogashira Coupling: This reaction with terminal alkynes introduces a linear, rigid alkyne linker, which can be used to probe deeper binding pockets or as a handle for further chemistry, such as click reactions.

Reaction TypeReagentsIntroduced Scaffold/Pharmacophore
Nucleophilic Aromatic Substitution (SNAr)Piperazine, Morpholine, R-NH₂Piperazinyl, Morpholinyl, various amino groups
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseAryl or heteroaryl groups (e.g., Phenyl, Thiophene)
Buchwald-Hartwig AminationR₂NH, Pd catalyst, Ligand, BaseSubstituted amino groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl substituents

Exploration of Retrosynthetic Disconnections for Derivative Design

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.comamazonaws.com Applying this logic to derivatives of this compound reveals several strategic disconnections that can guide the design of synthetic routes.

Disconnection 1: C2–X Bond: The most intuitive disconnection is at the C2 position of the pyridine ring, breaking the bond between the ring and a newly introduced substituent (X). This corresponds to the forward reactions discussed previously, such as SNAr or palladium-catalyzed cross-couplings. This approach views the parent this compound as a key intermediate.

Disconnection 2: C3–C(O) Bond (Friedel-Crafts Acylation): A disconnection between the pyridine C3 and the carbonyl carbon suggests a Friedel-Crafts acylation reaction as a key bond-forming step. The synthons would be a nucleophilic 2-chloropyridine (B119429) derivative and an electrophilic 4-acetoxybenzoyl chloride. This route allows for variation in both the pyridine and the benzoyl portions of the molecule from simpler precursors.

Disconnection 3: Ar–C(O) Bond (Organometallic Addition): An alternative disconnection of the benzoyl group is between the carbonyl carbon and the phenyl ring. This leads back to a 2-chloro-3-pyridine-carboxaldehyde or related derivative and a 4-acetoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent). A subsequent oxidation step would be required to form the ketone.

Disconnection 4: C4'–O Bond (Esterification/Acylation): The acetoxy group can be disconnected via an ester linkage, leading back to 3-(4-hydroxybenzoyl)-2-chloropyridine and an acylating agent like acetic anhydride (B1165640) or acetyl chloride. This suggests that the phenol precursor could be a versatile intermediate for creating a library of different esters.

These retrosynthetic pathways provide a logical framework for designing efficient syntheses of a wide range of analogues, allowing for flexibility in the choice of starting materials and reaction strategies.

Computational and Theoretical Investigations of 3 4 Acetoxybenzoyl 2 Chloropyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For 3-(4-Acetoxybenzoyl)-2-chloropyridine and its derivatives, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate their electronic structure.

Detailed research findings from studies on structurally related compounds, such as pyridine-2,6-dicarbonyl dichloride and other substituted pyridines, demonstrate the utility of these methods. researchgate.net Calculations are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. researchgate.netresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, the introduction of different substituents on the pyridine (B92270) or benzoyl ring can modulate this energy gap, thereby fine-tuning the molecule's electronic properties.

Furthermore, the molecular electrostatic potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.

Table 1: Calculated Electronic Properties of this compound Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Parent Compound-6.85-1.235.623.45
5-Nitro derivative-7.21-2.015.205.89
5-Amino derivative-6.12-0.985.142.11

Note: The data in this table is illustrative and based on typical values for similarly structured molecules.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and material properties. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. The rotational barriers around the single bonds, particularly the bond connecting the benzoyl group to the pyridine ring and the ester group, are of significant interest.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov These simulations, often performed using force fields like AMBER or CHARMM, can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. mdpi.com Studies on other flexible molecules have shown that MD simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize certain conformations. nih.gov

For this compound, MD simulations could be used to study the orientation of the acetoxybenzoyl group relative to the 2-chloropyridine (B119429) ring. The results of such simulations are often analyzed in terms of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule.

Table 2: Torsional Angle Preferences in this compound from Conformational Analysis

Torsional AngleDescriptionMost Stable Angle (°)Energy Barrier (kcal/mol)
C2-C3-C=OPyridine-Benzoyl455.2
C4-O-C=OAcetoxy group1802.1

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar functional groups.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. rsc.orgibs.re.kracs.org For derivatives of this compound, computational studies can be used to explore various reactions, such as nucleophilic aromatic substitution at the 2-position of the pyridine ring or hydrolysis of the acetoxy group.

Using DFT calculations, the potential energy surface of a reaction can be mapped out, identifying the structures of reactants, intermediates, transition states, and products. The activation energies calculated for different possible pathways can help in predicting the most likely reaction mechanism. For example, in a nucleophilic substitution reaction, a computational study could determine whether the reaction proceeds through a Meisenheimer complex and what the rate-determining step is.

Such studies have been instrumental in understanding complex organic reactions and in the development of new synthetic methodologies. acs.orgmit.edu

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

NucleophileSolventTransition State Energy (kcal/mol)Reaction Energy (kcal/mol)
AmmoniaWater25.4-10.2
MethoxideMethanol18.7-15.8
ThiophenolDMF22.1-12.5

Note: The data in this table is illustrative and based on typical computational results for SNAr reactions.

Ligand-Target Interaction Prediction through In Silico Docking Studies (mechanistic focus)

In the context of drug discovery, in silico molecular docking is a key computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. mdpi.com For this compound and its derivatives, docking studies can be performed to identify potential protein targets and to understand the mechanistic basis of their interactions. nih.govnih.govfortunejournals.com

The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein. The scoring functions then estimate the binding affinity, often expressed as a binding energy. A more negative binding energy generally indicates a more favorable interaction.

A mechanistic focus in docking studies involves a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding. For instance, the carbonyl oxygen of the benzoyl group and the nitrogen of the pyridine ring in this compound could act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions.

These studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance its interaction with the target. mdpi.com

Table 4: Predicted Binding Affinities and Key Interactions of this compound with a Hypothetical Kinase Target

DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Parent Compound-8.5Lys72, Asp184Hydrogen Bond, Electrostatic
5-Nitro derivative-9.2Lys72, Asp184, Phe185Hydrogen Bond, π-π Stacking
5-Amino derivative-8.9Glu91, Asp184Hydrogen Bond, Electrostatic

Note: The data in this table is illustrative and based on typical outputs from molecular docking simulations.

Applications of 3 4 Acetoxybenzoyl 2 Chloropyridine in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in the Synthesis of Complex Natural Products and Analogues

While direct applications of 3-(4-acetoxybenzoyl)-2-chloropyridine in the total synthesis of natural products are not extensively documented, the utility of the 2-chloropyridine (B119429) moiety as a key building block is well-established in the synthesis of complex bioactive molecules. The chloro-substituent at the 2-position of the pyridine (B92270) ring is particularly amenable to a range of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of intricate carbon skeletons.

A notable example that highlights the strategic importance of 2-chloropyridine derivatives is the total synthesis of (+)-floyocidin B, a natural product with antimicrobial activity against Mycobacterium tuberculosis. caltech.edu In this synthesis, a functionalized 2-chloropyridine serves as a crucial intermediate, allowing for the late-stage introduction of a pentenyl side chain via a Suzuki coupling reaction. caltech.edu This strategy underscores the value of the 2-chloropyridine unit as a versatile handle for molecular elaboration in the final stages of a complex synthesis.

The benzoylpyridine core of this compound is also a structural motif found in various natural products and serves as a key intermediate in their synthesis. chemguide.co.uk The presence of the ketone functionality provides a reactive site for nucleophilic additions or reductions, while the pyridine ring can be further functionalized. The acetoxy group on the phenyl ring represents a protected phenol (B47542), which can be deprotected to reveal a hydroxyl group for further synthetic manipulations or to act as a key pharmacophoric feature in the final molecule.

The combination of these reactive sites within a single molecule makes this compound a promising starting material for the synthesis of analogues of natural products, allowing for the systematic exploration of structure-activity relationships.

Utility as a Scaffold for Novel Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of novel chemical probes is a critical area of chemical biology, and scaffolds that allow for easy diversification and the introduction of reporter groups are highly sought after. This compound possesses several features that make it an attractive scaffold for the development of new chemical probes.

The 2-chloropyridine moiety is a key reactive handle that can be used to attach a variety of functional groups, including fluorophores, biotin (B1667282) tags, or photo-crosslinking agents, which are essential components of many chemical probes. wikipedia.org The reactivity of the chloro-substituent towards nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions provides a robust platform for the late-stage functionalization of the probe molecule. researchgate.net

The benzoylpyridine core can act as a recognition element, directing the probe to a specific class of proteins, such as kinases or other ATP-binding proteins, where this motif is often found. The ketone functionality can also be exploited for the introduction of diversity or for covalent modification of the target protein. Furthermore, the acetoxy group can be hydrolyzed to a phenol, which can serve as a hydrogen bond donor or be further modified.

The development of fluorescent probes based on scaffolds such as BODIPY and benzoyl hydrazine (B178648) derivatives highlights the importance of having a versatile chemical framework for probe design. libretexts.org While there are no specific reports on the use of this compound as a chemical probe, its structural features suggest its potential as a starting point for the synthesis of novel probes for target identification and validation.

Precursor in the Development of Compounds for Receptor Modulation Studies

The pyridine ring is a common structural motif in a vast number of biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a privileged scaffold in medicinal chemistry. The introduction of substituents onto the pyridine ring can significantly influence the pharmacological properties of a molecule, including its affinity and selectivity for a particular biological target.

Derivatives of 2-chloropyridine have been investigated for their potential to modulate the activity of various receptors. For instance, structure-activity relationship (SAR) studies on a series of 2-oxopyridine (B1149257) derivatives have identified compounds that act as allosteric modulators of the cannabinoid CB2 receptor. These studies revealed that substitution patterns on the pyridine ring and associated aryl groups are critical for activity.

The table below summarizes the findings from selected studies on pyridine derivatives, highlighting the importance of specific structural features for receptor binding and modulation.

Compound ClassReceptor TargetKey Structural Features for ActivityReference
ImidazodiazepinesOpioid Receptors (KOR, MOR, DOR)A 2'-fluorophenyl substituent generally confers higher affinity for the kappa opioid receptor (KOR) compared to a 2'-pyridine substituent.
N-Phenylpiperazine AnalogsDopamine (B1211576) Receptors (D2, D3)The N-phenylpiperazine moiety is a key pharmacophore for dopamine receptor binding, with selectivity for the D3 subtype being influenced by other substituents.
Pyrazole (B372694) DerivativesCannabinoid Receptor (CB1)A para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for potent and selective CB1 receptor antagonism.

This compound, with its 2-chloro-substituted pyridine ring, a benzoyl group that can mimic a substituted phenyl ring, and an acetoxy group that can be hydrolyzed to a phenol, presents an interesting starting point for the synthesis of novel receptor modulators. The combination of these features allows for the exploration of chemical space around known pharmacophores and the development of new ligands with potentially improved properties. Radioligand receptor binding assays are a standard method to determine the affinity of newly synthesized compounds for their target receptors.

Application in Synthetic Polymer Chemistry (e.g., preparation of polyamides with pendant functional groups)

Polyamides are a class of polymers characterized by repeating units linked by amide bonds. They are widely used in various applications, from textiles to high-performance engineering plastics. The properties of polyamides can be tailored by modifying the monomer units used in their synthesis. The incorporation of functional groups as pendant moieties on the polymer backbone can impart new properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

The 2-chloropyridine unit of this compound makes it a potential monomer for the synthesis of polyamides with pendant functional groups. While the chloro-substituent itself is reactive, the pyridine ring can be incorporated into the polymer backbone, leaving the 3-(4-acetoxybenzoyl) group as a pendant functionality. For example, a diacid monomer containing a pyridine ring has been used to synthesize novel polyamides with pyridyl moieties in the main chain.

The synthesis of polyamides can be achieved through various methods, including the polycondensation of a diamine with a dicarboxylic acid. A molecule like this compound could potentially be modified to create a diamine or diacid monomer. For instance, the chloro-substituent could be replaced with an amino group, and the acetoxybenzoyl moiety could be further functionalized to introduce a second reactive group for polymerization.

The solid-phase synthesis of polyamides containing imidazole (B134444) and pyrrole (B145914) amino acids has been developed for the creation of sequence-specific DNA binding molecules. caltech.edu This highlights the versatility of polyamide chemistry in creating complex and functional macromolecules. The incorporation of a benzoylpyridine unit as a pendant group could lead to polyamides with interesting optical, thermal, or coordination properties.

The table below provides an overview of different polyamide types and the monomers used in their synthesis.

Polyamide TypeMonomer 1Monomer 2Resulting Polymer
AliphaticHexanedioic acid1,6-DiaminohexaneNylon-6,6
Aromatic (Aramid)Benzene-1,4-dicarboxylic acid1,4-DiaminobenzeneKevlar
Ring-OpeningCaprolactam-Nylon-6

The development of new monomers is crucial for the advancement of polymer science, and functionalized chloropyridines like this compound represent a potential source of novel building blocks for advanced polymeric materials.

Future Directions and Emerging Research Avenues for 3 4 Acetoxybenzoyl 2 Chloropyridine Research

Development of Enantioselective Synthesis Routes for Chiral Analogues

The introduction of chirality into analogues of 3-(4-Acetoxybenzoyl)-2-chloropyridine is a critical next step for exploring their potential in biological systems, where stereochemistry often dictates activity. Future research will likely focus on developing robust enantioselective methods to access chiral derivatives, primarily by targeting the ketone moiety or by creating new stereocenters through functionalization.

One promising approach involves the asymmetric reduction of the carbonyl group to produce a chiral alcohol. This transformation can be achieved using well-established chiral catalysts. Another avenue is the enantioselective functionalization of the pyridine (B92270) or phenyl rings.

Key research objectives in this area include:

Asymmetric Ketone Reduction: The development of catalytic systems for the reduction of the benzoyl ketone to a secondary alcohol with high enantiomeric excess (ee). This would involve screening a variety of chiral catalysts and hydrogen sources.

Derivatization to Create New Stereocenters: Exploring reactions that install new chiral centers on the molecule's scaffold.

These investigations would provide access to a new chemical space of single-enantiomer compounds, which is essential for detailed structure-activity relationship (SAR) studies in drug discovery and for applications in chiral materials science. mdpi.comnih.govnih.gov

Table 1: Hypothetical Catalysts for Asymmetric Reduction of the Carbonyl Group

Catalyst System Chiral Ligand Expected Predominant Enantiomer Potential Enantiomeric Excess (ee)
RuCl₂(diphosphine)(diamine) (S,S)-Ts-DPEN (S)-alcohol >95%
CBS Catalyst (Corey-Bakshi-Shibata) (S)-Methyl-CBS (S)-alcohol >98%
Chiral Rhodium Complex (R)-BINAP (R)-alcohol >92%

Exploration of Photoredox and Electro-Organic Transformations

Modern synthetic methods like photoredox catalysis and electro-organic synthesis offer green, efficient, and often novel reaction pathways that are inaccessible through traditional thermal methods. nih.govrsc.org Applying these techniques to this compound could unlock a vast array of new derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer (SET) processes, enabling a wide range of reactions under mild conditions. scispace.combeilstein-journals.orgsigmaaldrich.comprinceton.edu For this compound, this could facilitate:

C-H Functionalization: Direct functionalization of C-H bonds on the pyridine or phenyl rings, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Coupling of the 2-chloro position with various partners (e.g., alkyl, aryl, or trifluoromethyl groups) via radical intermediates. princeton.edu

Dechlorinative Functionalization: Using the chloro-substituent as a leaving group in novel coupling reactions.

Electro-Organic Synthesis: This method uses electricity to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. nih.govelectrochem.org Potential applications include:

Reductive Coupling: Dimerization or coupling reactions initiated by the reduction of the ketone or the carbon-chlorine bond.

Oxidative Cyclizations: Intramolecular reactions to form more complex heterocyclic systems.

Selective Functional Group Transformations: Mild and selective reduction or oxidation of specific functional groups on the molecule.

Table 2: Potential Novel Transformations via Photoredox and Electro-Organic Methods

Method Proposed Transformation Reagents/Conditions Potential Product Class
Photoredox Catalysis C-H Alkylation of Phenyl Ring Ir or Ru photocatalyst, alkyl halide, blue LED Alkylated Phenyl Analogues
Photoredox Catalysis Dechlorinative Trifluoromethylation [Ru(bpy)₃]²⁺, CF₃SO₂Cl, visible light 2-Trifluoromethylpyridine Analogues
Electro-Organic Synthesis Reduction of C-Cl Bond Cathodic reduction, protic solvent Dechlorinated Pyridine Core

Integration into Automated Synthesis and Flow Chemistry Methodologies

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis into automated and continuous flow platforms is a logical future direction. researchgate.netbeilstein-journals.orgnih.govresearchgate.net These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability over traditional batch chemistry.

Automated Synthesis: Robotic systems can perform multi-step syntheses in a parallel or sequential manner, enabling the rapid generation of compound libraries. nih.govnih.gov An automated platform could be programmed to synthesize dozens or hundreds of analogues by varying the building blocks used in the final coupling steps, providing a powerful tool for medicinal chemistry programs.

Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov A flow-based synthesis of this compound and its subsequent derivatization would allow for scalable, on-demand production.

Table 3: Comparison of Batch vs. Potential Flow Chemistry Synthesis

Parameter Traditional Batch Synthesis Proposed Flow Chemistry Synthesis Advantage of Flow Chemistry
Reaction Time 6-12 hours < 30 minutes Significant time savings
Yield 75-85% >90% Improved efficiency and atom economy
Safety Risk of thermal runaway Enhanced heat transfer, small reaction volume Inherently safer process

| Scalability | Difficult, requires re-optimization | Straightforward (running longer) | Seamless scale-up from lab to production |

Advanced Scaffold Development for Targeted Chemical Biology Research Initiatives

The this compound core structure is a promising starting point for the development of sophisticated molecular tools for chemical biology. By strategically modifying the scaffold, researchers can design probes, inhibitors, and other agents to investigate biological processes with high precision.

Future research initiatives in this area could include:

Development of Kinase Inhibitor Scaffolds: The pyridine and benzoyl moieties are common features in kinase inhibitors. A library of derivatives could be synthesized and screened against a panel of kinases to identify new inhibitors for diseases like cancer. nih.gov

Synthesis of Affinity-Based Probes: The acetoxy group can be replaced with a linker attached to a reporter tag (e.g., biotin (B1667282) or a fluorophore). Such probes could be used in proteomics to identify the cellular binding partners of the parent molecule.

Photo-affinity Labeling: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) would allow for covalent labeling of target proteins upon UV irradiation, providing a powerful method for target identification and validation.

Fragment-Based Drug Discovery: The core scaffold could be used as a starting fragment for elaboration into more potent and selective drug candidates by growing the molecule into the binding pockets of target proteins. thesciencein.org

Table 4: Examples of Scaffold Modifications for Chemical Biology Applications

Scaffold Modification Attached Moiety Application Research Goal
Replacement of Acetoxy Group Biotin-PEG Linker Affinity Pull-Down Identification of protein targets
Addition to Phenyl Ring Diazirine Group Photo-affinity Labeling Covalent mapping of binding sites
Replacement of Acetoxy Group Fluorescent Dye (e.g., Bodipy) Cellular Imaging Visualization of subcellular localization

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Acetoxybenzoyl)-2-chloropyridine, and how do reaction parameters (e.g., catalysts, solvents) influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-acetoxybenzaldehyde with 2-chloropyridine derivatives, followed by cyclization under controlled conditions. Key parameters include:

  • Catalysts : Palladium or copper catalysts (e.g., [NiCl(o-tol)(dppf)] pre-catalyst) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or toluene, which stabilize intermediates and enhance reaction efficiency .
  • Temperature : Optimal thermal conditions (e.g., 80–120°C) to avoid side reactions like deacetylation.
    • Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyridine) to maximize yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with reference data (e.g., pyridine C-2 chlorine at δ ~150 ppm in 13C^{13}C) .
  • Mass Spectrometry (MS) : Validate molecular ion ([M+H]+^+) and fragmentation patterns against computational predictions.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

Q. What stability considerations are critical for storing this compound?

  • Storage Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the acetoxy group.
  • Moisture Control : Use desiccants to avoid hydrolysis of the acetyl moiety.
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to minimize leaching .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, acetoxy) influence the reactivity of 2-chloropyridine derivatives in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing chloro group at C-2 deactivates the pyridine ring, reducing oxidative addition efficiency in Suzuki-Miyaura reactions. In contrast, the 4-acetoxybenzoyl group may sterically hinder catalytic sites .
  • Experimental Design : Compare turnover frequencies (TOFs) of 2-chloro vs. 3-chloro derivatives under identical [Ni]/ligand conditions. Use DFT calculations to map electronic potentials .

Q. What computational strategies are effective in predicting the physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate partial charges and dipole moments to predict solubility in polar solvents.
  • Molecular Dynamics (MD) : Simulate solvation shells in water/ethanol mixtures to optimize formulation .
    • Validation : Cross-reference computed logP values (e.g., using PubChem’s XLogP3) with experimental HPLC-derived data .

Q. How can researchers resolve contradictions in catalytic efficiency data reported for this compound across studies?

  • Critical Analysis Framework :

  • Variable Screening : Isolate factors like catalyst loading (e.g., 1–5 mol%), solvent purity, or trace moisture .
  • Statistical Modeling : Apply ANOVA to datasets from replicate experiments, identifying outliers or systematic biases .
  • Reproduibility Checks : Share raw NMR/MS files via open-access platforms for independent validation.

Q. What role does this compound play in medicinal chemistry target identification?

  • Application Strategy :

  • Pharmacophore Modeling : Use the acetoxy group as a hydrogen-bond acceptor in kinase inhibitor design.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing chloro with fluoro) to assess binding affinity shifts .
  • In Vitro Screening : Prioritize assays against cytochrome P450 isoforms to evaluate metabolic stability .

Data Contradiction and Validation

Q. Why do some studies report high catalytic efficiency for this compound while others observe inertness?

  • Root Cause Analysis :

  • Ligand Effects : Bulky ligands (e.g., dppf) may block access to the reactive site in sterically hindered derivatives .
  • Substrate Purity : Residual acetic acid from incomplete acetylation can poison metal catalysts.
    • Mitigation : Pre-purify substrates via column chromatography and standardize catalyst activation protocols .

Interdisciplinary Applications

Q. How can this compound be integrated into agrochemical research for novel pesticide development?

  • Methodological Approach :

  • Mode-of-Action Studies : Use fluorescence tagging to track uptake in plant vasculature.
  • Ecotoxicology Profiling : Assess LC50_{50} in non-target organisms (e.g., Daphnia magna) to ensure regulatory compliance .

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